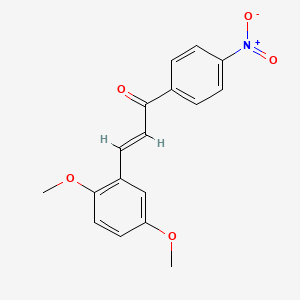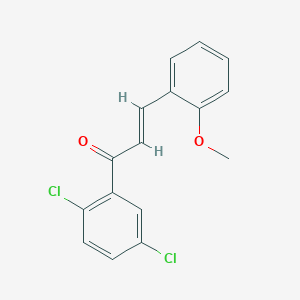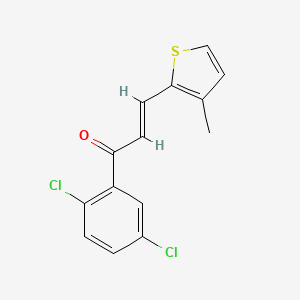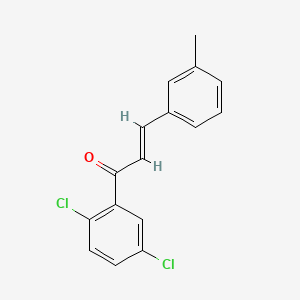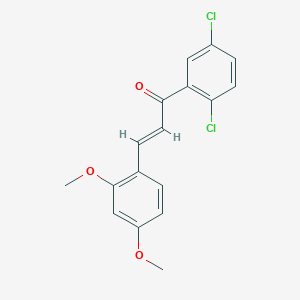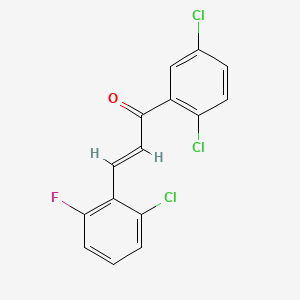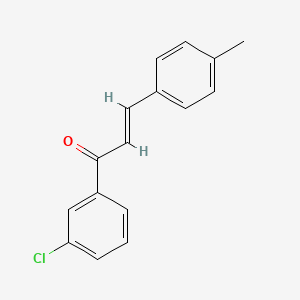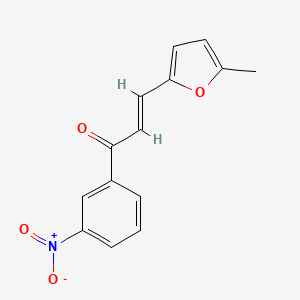
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as (2E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is an important building block in organic synthesis, and has been used in a wide range of industrial and scientific applications. This compound has been studied extensively, and its properties and potential uses have been explored in detail.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to act as a substrate for enzymes, and may also interact with other molecules in the body. It is possible that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not well understood. However, it is believed that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect. It is also possible that this compound may have an effect on the activity of enzymes, or may interact with other molecules in the body to produce a physiological effect.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of this compound is that its mechanism of action is not well understood, and its biochemical and physiological effects are still being studied.
Zukünftige Richtungen
The future directions for (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications. It is also possible that this compound may be used in the development of new drugs or other therapeutic compounds. Additionally, further research into the synthesis of this compound may lead to more efficient and cost-effective methods of production. Finally, further research into the properties of this compound may lead to new methods of analysis and characterization.
Synthesemethoden
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is usually accomplished by a two-step process. The first step involves the reaction of 4-tert-butylphenol with 3-chlorobenzaldehyde in the presence of an acid catalyst. This reaction produces a mixture of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one and its isomer, (2Z)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one. The second step involves the separation of the two isomers by chromatography.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, and has been used to study the mechanism of action of enzymes and other biological molecules. It has also been used as a model compound to study the properties of other compounds and to aid in the design of new compounds.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(20)13-15/h4-13H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKDEAIGQDRIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



